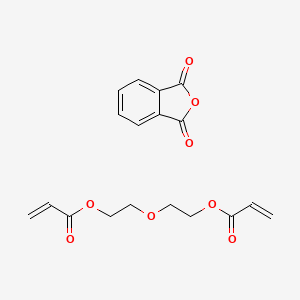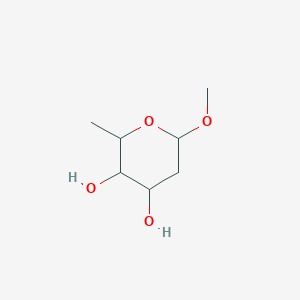
Iroxanadine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iroxanadine hydrochloride is a novel small molecule synthesized by Biorex, Hungary, known for its cardioprotective properties. It is primarily investigated for its potential use in treating atherosclerosis and other vascular diseases such as restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iroxanadine hydrochloride involves the formation of a pyridine derivative. The specific synthetic routes and reaction conditions are proprietary to Biorex, Hungary, and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving pyridine and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced through large-scale organic synthesis involving multiple reaction steps, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Iroxanadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Iroxanadine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in studying pyridine derivatives and their reactivity.
Biology: Investigated for its effects on endothelial cell function and its role in vascular diseases.
Medicine: Explored as a cardioprotective agent for treating atherosclerosis and preventing restenosis following vascular surgery or balloon angioplasty.
Mecanismo De Acción
Iroxanadine hydrochloride exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase (SAPK), which plays a crucial role in endothelial cell homeostasis. This phosphorylation leads to the translocation of calcium-dependent protein kinase C isoform to membranes, enhancing the survival and function of endothelial cells under stress conditions .
Comparación Con Compuestos Similares
Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include:
Pyridine derivatives: These compounds share a similar chemical structure but may have different biological activities.
MAPK p38 inhibitors: Other inhibitors of the p38 MAPK pathway, such as SB203580, share a similar mechanism but differ in their chemical structure and specific applications
This compound stands out due to its dual role in inducing p38 SAPK phosphorylation and enhancing heat shock protein expression, making it a promising candidate for treating vascular diseases .
Propiedades
Número CAS |
276690-59-6 |
|---|---|
Fórmula molecular |
C14H21ClN4O |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
Clave InChI |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
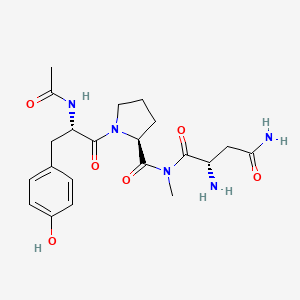
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
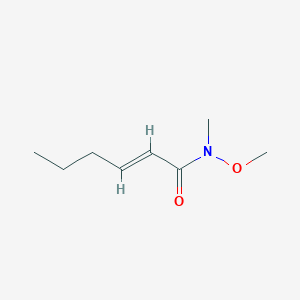
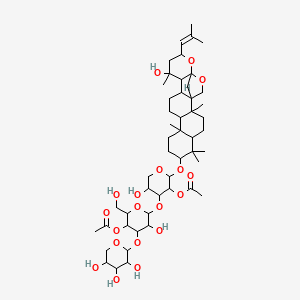
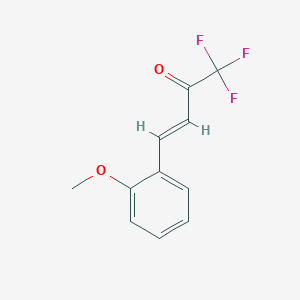
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
